molecular formula C12H14BrClO B8497474 2-Bromo-1-(4-chlorophenyl)hexan-1-one CAS No. 2001-08-3

2-Bromo-1-(4-chlorophenyl)hexan-1-one

Cat. No.: B8497474
CAS No.: 2001-08-3
M. Wt: 289.59 g/mol
InChI Key: NWPUHTHUZNZKGP-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chlorophenyl)hexan-1-one is a halogenated ketone featuring a hexanone backbone with a bromine atom at the 2-position and a 4-chlorophenyl group attached to the carbonyl carbon. Such compounds are typically intermediates in organic synthesis, leveraging the electrophilic ketone and halogen substituents for further functionalization .

Properties

CAS No.

2001-08-3

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

2-bromo-1-(4-chlorophenyl)hexan-1-one

InChI

InChI=1S/C12H14BrClO/c1-2-3-4-11(13)12(15)9-5-7-10(14)8-6-9/h5-8,11H,2-4H2,1H3

InChI Key

NWPUHTHUZNZKGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physical Properties

Key structural analogs differ in chain length, substituent positions, and additional functional groups, which influence physical properties and reactivity. Below is a comparative analysis based on available data:

Compound Name Backbone Substituents Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) Boiling Point (°C) Key References
2-Bromo-1-(4-chlorophenyl)propan-1-one Propanone 4-Cl, 2-Br 247.52 - 1.518 296.7
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one Ethanone 4-Cl, 2-Br, 2-Ph 309.58 65–66 - -
2-Bromo-1-(2-chlorophenyl)ethan-1-one Ethanone 2-Cl, 2-Br 233.48 - 1.602 -
2-Bromo-1-(4-methoxyphenyl)ethanone Ethanone 4-OCH₃, 2-Br - - - -
6-Bromo-1-[4-(4-bromophenyl)phenyl]hexan-1-one Hexanone Biphenyl, 6-Br - - - -
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Butanone 4-Cl, 4-Cl (phenyl), 2-Br - - - -

Key Observations:

  • Chain Length: Longer chains (e.g., hexanone vs. For example, 2-Bromo-1-(4-chlorophenyl)propan-1-one has a boiling point of 296.7°C , whereas ethanone derivatives (e.g., 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one) exhibit lower melting points (65–66°C) due to reduced symmetry .
  • Substituent Effects: Electron-withdrawing groups (e.g., 4-Cl) enhance ketone electrophilicity, favoring nucleophilic attacks. Conversely, electron-donating groups (e.g., 4-OCH₃ in ) may reduce reactivity . Steric hindrance from bulky groups (e.g., 2-Ph in ) can impede reaction rates .
  • Crystallography: X-ray data for 2-Bromo-1-(4-methoxyphenyl)ethanone reveal a mean C–C bond length of 0.009 Å and an R factor of 0.054, suggesting a tightly packed crystal lattice . Chloro derivatives may exhibit different packing due to stronger halogen interactions .

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